molecular formula C18H15N3O4 B10900224 (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

Cat. No.: B10900224
M. Wt: 337.3 g/mol
InChI Key: DWQJZMFEUUPBAO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-CYANO-3-(3-METHOXYPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound with a complex structure that includes cyano, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(3-METHOXYPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 3-methoxybenzaldehyde and 4-methyl-2-nitroaniline in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(3-METHOXYPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO_2) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-CYANO-3-(3-METHOXYPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

  • Industry

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C18H15N3O4/c1-12-6-7-16(17(8-12)21(23)24)20-18(22)14(11-19)9-13-4-3-5-15(10-13)25-2/h3-10H,1-2H3,(H,20,22)/b14-9+

InChI Key

DWQJZMFEUUPBAO-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.